molecular formula C6H10N2O2 B3323701 (5s)-5-Ethyl-5-methylimidazolidine-2,4-dione CAS No. 16820-13-6

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione

Cat. No.: B3323701
CAS No.: 16820-13-6
M. Wt: 142.16 g/mol
InChI Key: VSJRBQDMBFFHMC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups at the 5th position. Imidazolidinediones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s)-5-Ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine and methylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine-2,4-diol.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones and imidazolidine-2,4-diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5s)-5-Ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-methylhydantoin: Similar in structure but lacks the imidazolidine ring.

    5-Ethyl-5-methylbarbituric acid: Contains a barbituric acid core instead of an imidazolidine ring.

    5-Ethyl-5-methylimidazolidine-2-thione: Similar structure with a sulfur atom replacing the oxygen in the dione.

Uniqueness

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5S)-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRBQDMBFFHMC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 4
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 5
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 6
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.